![molecular formula C17H12ClFN4O2 B2967783 1-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1008234-30-7](/img/structure/B2967783.png)
1-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Overview
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms . They are known for their stability and versatility, and have been used in various fields such as medicinal chemistry, materials science, and synthetic chemistry .
Synthesis Analysis
1,2,3-Triazoles can be synthesized through a variety of methods. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction . This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The 1,2,3-triazole ring is planar and aromatic. It can act as both a hydrogen bond donor and a metal chelator . The presence of nitrogen atoms in the ring can also contribute to its basicity .Chemical Reactions Analysis
1,2,3-Triazoles can participate in a variety of chemical reactions due to their versatile structure. For example, they can undergo N-alkylation, N-arylation, and N-acylation reactions .Physical And Chemical Properties Analysis
1,2,3-Triazoles are generally stable compounds. They have good thermal and chemical stability, which makes them suitable for various applications .Scientific Research Applications
Heterocyclic Compound Applications
Chemical Synthesis and Biological Activity : Heterocyclic compounds, including triazole derivatives, are known for their biological activities. For instance, dihydropyrrolo[3,4-d][1,2,3]triazoles exhibit anti-protozoal and anti-cancer activities, leveraging the principle of bioisosterism for their design (Dürüst et al., 2012). Furthermore, the synthesis of triazole derivatives with potential inhibitory activity against steel corrosion suggests the versatility of these compounds in material science applications (Negrón-Silva et al., 2013).
Analytical and Sensing Applications : Triazoline-diones, closely related to the triazole-dione structure , have been employed as reagents for the derivatization of conjugated dienes, enhancing the sensitivity of high-performance liquid chromatography with fluorescence detection (Shimada & Mizuguchi, 1992). This indicates the potential for the compound to contribute to advancements in analytical methodologies.
Pharmacological Research : The design and synthesis of novel heterocyclic compounds, including triazoles, are significant in the discovery of new drugs. For example, isatin 1,2,3-triazoles have been identified as potent inhibitors against caspase-3, a key enzyme in apoptosis, highlighting the therapeutic potential of such compounds (Jiang & Hansen, 2011).
Material Science and Fluorescence : The study and application of heterocyclic compounds extend to material science, where their unique properties can be harnessed for the development of fluorescent materials. Highly fluorescent dyes containing a pyrazolylpyrene chromophore demonstrate the utility of heterocyclic structures in creating compounds with bright fluorescence, applicable in sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).
Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazole ring , which is a common feature in many bioactive compounds. The aromaticity and electron richness of the triazole ring enable it to readily bind with various types of enzymes and receptors via weak interactions such as hydrogen bonds, coordination bonds, ion-dipole, cation-pi, hydrophobic effect, and van der Waals forces .
Biochemical Pathways
Without specific information on this compound, it’s difficult to predict the exact biochemical pathways it might affect. Many compounds with a 1,2,3-triazole ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
1,2,3-triazoles, like all triazoles, are highly soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
Given the wide range of biological activities exhibited by compounds with a 1,2,3-triazole ring, it’s possible that this compound could have diverse effects depending on the specific targets it interacts with .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and its interactions with its targets. For instance, in aqueous solution, 1,2,3-triazole tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2/c18-13-4-2-1-3-10(13)9-22-15-14(20-21-22)16(24)23(17(15)25)12-7-5-11(19)6-8-12/h1-8,14-15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAELTFMPEFUALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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